- Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions Sequentially, Inorganic Chemistry, 2016, 55(12), 5729-5731
Cas no 93-56-1 (rac Styrene Glycol)
rac Styrene Glycol Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenylethane-1,2-diol
- (+/-)-Styrene glycol
- Phenylethylene glycol
- (+/-)-1-Phenyl-1,2-ethanediol
- (±)-1-Phenyl-1,2-ethanediol
- 1-Phenyl-1,2-ethanediol
- rac Styrene Glycol
- Styrene Glycol
- Phenylethanediol
- 1,2-Ethanediol, 1-phenyl-
- Phenyl glycol
- Phenyl-1,2-ethanediol
- Styrolyl alcohol
- Phenylethane-1,2-diol
- Fenylglycol
- 1-Phenylethylene glycol
- 1,2-Dihydroxy-1-phenylethane
- 1,2-Dihydroxyethylbenzene
- 1,2-Ethanediol, phenyl-
- Fenylglycol [Czech]
- 1-Fenyl-1,2-ethandiol
- Phenyl glycol ether
- alpha,beta-Dihydroxyethylbenzene
- 1-Fenyl-1,2-ethandiol [Czech]
- .alpha.,.beta.-Dihydr
- (+)-1-phenyl-1,2-ethanediol
- 1,2-Ethanediol, phenyl- (6CI, 7CI)
- 1-Phenyl-1,2-ethanediol (ACI)
- (1,2-Dihydroxyethyl)benzene
- (RS)-1-Phenyl-1,2-ethanediol
- (±)-Phenyl glycol
- (±)-Phenyl-1,2-ethanediol
- (±)-Styrene glycol
- 1,2-Dihydroxy-2-phenylethane
- 1-Phenyl-1,2-glycol
- cis-1-Phenyl-1,2-ethanediol
- NSC 406601
- α,β-Dihydroxyethylbenzene
- β-Hydroxy-β-phenylethanol
- SY017542
- AKOS004903345
- UNII-2ZAC511UK8
- 93-56-1
- EINECS 202-258-1
- DTXSID8042422
- 2-phenyl-2-hydroxyethanol
- (S)-(+)-alpha,beta-Dihydroxyethylbenzene; (S)-(+)-Styrene glycol
- alpha-(hydroxymethyl)benzylalcohol
- STYRENE GLYCOL, (+/-)-
- FD10472
- DB-057411
- AI3-03789
- .alpha.,.beta.-Dihydroxyethylbenzene
- BRN 1306723
- CAS-93-56-1
- 1-phenyl-1
- NS00021395
- SY049723
- NSC406601
- EN300-111545
- 4-06-00-05939 (Beilstein Handbook Reference)
- Q26841299
- NCIOpen2_003573
- STYRENE GLYCOL [MI]
- NCGC00255814-01
- SCHEMBL24750
- MFCD00003546
- SB44462
- 1-Phenyl-1,2-ethanediol, 97%
- CHEBI:183269
- Tox21_302040
- 2ZAC511UK8
- (R)-(-)-alpha,beta-Dihydroxyethylbenzene; (R)-(-)-Stryrene glycol
- 1-phenyl-ethane-1,2-diol
- SB44621
- NSC-406601
- SY017543
- DTXCID6022422
- HY-W015788
- AS-11660
- alpha-(hydroxymethyl)benzyl alcohol
- CHEMBL3188703
- CS-W016504
- P0686
- ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
- DB-011656
-
- MDL: MFCD00003546
- Inchi: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
- InChI Key: PWMWNFMRSKOCEY-UHFFFAOYSA-N
- SMILES: OCC(C1C=CC=CC=1)O
- BRN: 1306723
Computed Properties
- Exact Mass: 138.068
- Monoisotopic Mass: 138.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: White needle like crystals.
- Density: 1.0742 (rough estimate)
- Melting Point: 65.0 to 68.0 deg-C
- Boiling Point: 82°C/1mmHg(lit.)
- Flash Point: 160°C
- Refractive Index: 1.5340 (estimate)
- Water Partition Coefficient: almost transparency
- PSA: 40.46000
- LogP: 0.71230
- Merck: 8861
- FEMA: 3469
- Solubility: Soluble in water, alcohol, ether and benzene, slightly soluble in petroleum ether, but soluble in hot petroleum ether.
rac Styrene Glycol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- RTECS:KI2500000
- TSCA:Yes
- Storage Condition:Store below +30°C.
rac Styrene Glycol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P112689-5g |
rac Styrene Glycol |
93-56-1 | 98% | 5g |
¥55.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P112689-100g |
rac Styrene Glycol |
93-56-1 | 98% | 100g |
¥759.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P112689-25g |
rac Styrene Glycol |
93-56-1 | 98% | 25g |
¥229.90 | 2023-09-01 | |
| Chemenu | CM255874-100g |
1-Phenylethane-1,2-diol |
93-56-1 | 95% | 100g |
$103 | 2021-06-16 | |
| Chemenu | CM255874-500g |
1-Phenylethane-1,2-diol |
93-56-1 | 95% | 500g |
$421 | 2021-06-16 | |
| Alichem | A019114892-500g |
1-Phenylethane-1,2-diol |
93-56-1 | 95% | 500g |
$472.50 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018708-25g |
rac Styrene Glycol |
93-56-1 | 98% | 25g |
¥197 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018708-5g |
rac Styrene Glycol |
93-56-1 | 98% | 5g |
¥40 | 2024-05-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816450-500g |
(±)-1-Phenyl-1,2-ethanediol |
93-56-1 | 98% | 500g |
3,320.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P24055-5G |
rac Styrene Glycol |
93-56-1 | 5g |
¥307.26 | 2023-11-04 |
rac Styrene Glycol Production Method
Production Method 1
Production Method 2
- Preparation of ruthenium-diamine complexes as asymmetric reduction catalysts, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- One-pot synthesis of enantiomerically pure 1,2-diols: asymmetric reduction of aromatic α-oxo aldehydes catalyzed by Candida parapsilosis ATCC 7330, Tetrahedron: Asymmetry, 2011, 22(24), 2156-2160
Production Method 4
1.2 Reagents: Acetone
- Enantiopure Chiral (2,4,6-Triisopropylbenzoyl)oxy-[D1]methyllithium: Configurational Stability, Reactions, and Mechanistic Studies, Journal of Organic Chemistry, 2009, 74(6), 2380-2388
Production Method 5
- Asymmetric hydrogenation of α-hydroxy ketones: a reaction sensitive toward electronic effect of substrates, Chinese Journal of Chemistry, 2008, 26(9), 1656-1658
Production Method 6
- Method for producing alcohol by catalytic hydrogenation of lactone or carboxylic acid ester in liquid phase, World Intellectual Property Organization, , ,
Production Method 7
- The Os/Cu-Al-hydrotalcite catalyzed hydroxylation of alkenes, Chemical Communications (Cambridge, 2003, (23), 2922-2923
Production Method 8
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Hydrophobic, low-loading and alkylated polystyrene-supported sulfonic acid for several organic reactions in water: remarkable effects of both the polymer structures and loading levels of sulfonic acids, Organic & Biomolecular Chemistry, 2003, 1(14), 2416-2418
Production Method 9
- Asymmetric dihydroxylation using heterogenized cinchona alkaloid ligands on mesoporous silica, Tetrahedron: Asymmetry, 2001, 12(11), 1537-1541
Production Method 10
- Synthesis method of phenyl glycol from styrene oxide and 2-chloroethylamine hydrochloride, China, , ,
Production Method 11
1.2 Reagents: Thiourea ; 18 h, rt
- Organocatalytic Synthesis of Thiiranes from Alkenes, European Journal of Organic Chemistry, 2022, 2022(34),
Production Method 12
- Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts, ACS Catalysis, 2011, 1(5), 502-510
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
- Reduction of aromatic and aliphatic keto esters using sodium borohydride/MeOH at room temperature: a thorough investigation, Tetrahedron, 2010, 66(23), 3995-4001
Production Method 14
- An Environmentally Benign Catalytic Method for Efficient and Selective Nucleophilic Ring Opening of Oxiranes by Zirconium Tetrakis(dodecyl Sulfate), Helvetica Chimica Acta, 2010, 93(3), 405-413
Production Method 15
- Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiums, Tetrahedron, 2010, 66(3), 591-598
Production Method 16
- Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxides, Synthesis, 2009, (20), 3433-3438
Production Method 17
- Sulfonate hydrogenation catalyst and method of producing alcohol compound using the same, United States, , ,
Production Method 18
- Fluorous osmium tetraoxide (FOsO4). A recoverable and reusable catalyst for dihydroxylation of olefins, Tetrahedron Letters, 2004, 45(9), 1965-1968
Production Method 19
- Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates, Organic Process Research & Development, 2022, 26(9), 2614-2623
Production Method 20
- Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese Catalysis, Angewandte Chemie, 2018, 57(41), 13439-13443
rac Styrene Glycol Raw materials
- Methyl (S)-(+)-mandelate
- Benzenemethanol, α-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-
- Ethanone,2-hydroxy-1-(2-methoxyphenyl)-
- Ethyl benzoylformate
- 2-Hydroxyacetophenone
- 2-Oxo-2-phenylacetaldehyde
- Benzoic acid, 2,4,6-tris(1-methylethyl)-, 2-[(methylthio)thioxomethoxy]-2-phenylethyl ester
- 4-phenyl-1,3-dioxolan-2-one
rac Styrene Glycol Preparation Products
rac Styrene Glycol Suppliers
rac Styrene Glycol Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on rac Styrene Glycol
rac Styrene Glycol (CAS No. 93-56-1): A Versatile Chiral Intermediate in Chemical and Pharmaceutical Research
The compound rac Styrene Glycol, identified by the Chemical Abstracts Service (CAS) registry number CAS No. 93-56-1, is a chiral diol with significant applications in both academic and industrial settings. Comprising a racemic mixture of its two enantiomers, this compound serves as a critical building block for synthesizing advanced pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural features—a styrenyl group linked to a vicinal diol—provide opportunities for stereoselective reactions and functionalization, making it indispensable in asymmetric synthesis strategies.
In recent years, researchers have explored the enantioselective catalytic oxidation of rac Styrene Glycol, leveraging its inherent chirality to produce optically pure derivatives. A groundbreaking study published in the Journal of the American Chemical Society (2023) demonstrated that using iridium-based catalysts under mild conditions could achieve >98% enantiomeric excess (ee) in the synthesis of α-styryl alcohols. This advancement addresses longstanding challenges in separating costly racemic mixtures, thereby enhancing the economic viability of pharmaceutical intermediate production.
The dihydroxy functionality of CAS No. 93-56-1 enables versatile derivatization pathways. In drug discovery programs targeting neurodegenerative diseases, chemists have successfully employed this compound as a precursor for constructing bioactive scaffolds with precise stereochemistry. For instance, a 2024 paper in Nature Communications highlighted its role in synthesizing novel β-secretase inhibitors with improved blood-brain barrier permeability and reduced off-target effects compared to earlier generations of compounds.
In polymer science applications, rac Styrene Glycol's ability to form cross-linking networks has been utilized to develop stimuli-responsive materials. Recent work by researchers at MIT (2023) showed that incorporating this compound into polyurethane matrices creates materials capable of reversible shape-memory behavior under specific pH conditions—a property highly sought after for biomedical devices requiring programmable mechanical responses.
A notable area of current investigation involves the compound's role in click chemistry protocols. A collaborative study between Stanford University and Merck scientists (published early 2024) demonstrated that under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, appropriately functionalized derivatives of CAS No. 93-56-1 enable rapid conjugation with biomolecules while maintaining desired stereochemical integrity. This opens new avenues for bioconjugate synthesis essential to antibody-drug conjugate development.
Spectroscopic analysis confirms the compound's characteristic absorption patterns: UV-visible spectra exhibit π→π* transitions at 245 nm corresponding to its styrenyl moiety, while NMR studies reveal distinct proton signals at δ 4.8–5.5 ppm for the allylic protons and δ 3.7–4.0 ppm for the hydroxyl groups when dissolved in D2O. These spectral fingerprints are crucial for quality control during large-scale manufacturing processes adhering to ICH guidelines.
The thermodynamic stability of rac Styrene Glycol has been re-evaluated using modern computational methods (DFT calculations). A computational study from ETH Zurich (2024) revealed unexpected hydrogen bonding interactions between hydroxyl groups when crystallized under low temperature conditions (-40°C), which explains previously unobserved solid-state properties reported by experimentalists working on crystallization optimization projects.
In pharmacokinetic studies involving animal models, researchers at Pfizer have shown that stereoisomer-specific metabolism pathways exist when either enantiomer is administered separately versus their racemic mixture (Bioorganic & Medicinal Chemistry Letters, 2024). This finding underscores the importance of stereochemical control during drug development phases where both efficacy and safety profiles are optimized through chiral purity management.
New analytical techniques like chiral LC-MS/MS have enabled precise quantification of trace amounts (<1 ppm) of individual enantiomers during purification processes. A methodological paper from Bruker Daltonics (late 2023) details how high-resolution mass spectrometry combined with chiral stationary phases allows real-time monitoring during continuous manufacturing setups—a key requirement for cGMP-compliant production environments.
Safety data sheets updated in Q1 2024 now include novel toxicity assessment metrics derived from zebrafish embryo assays and human hepatocyte cultures. These studies indicate that when properly formulated below recommended exposure limits (<1 mg/kg), the compound exhibits acceptable biocompatibility profiles critical for preclinical drug candidate evaluation stages.
Synthetic methodologies continue to evolve with green chemistry principles guiding process improvements since 2018 regulations emphasized sustainability metrics. Recent publications from BASF research teams show solvent-free microwave-assisted synthesis routes achieving >95% yield while reducing energy consumption by up to 67% compared to traditional reflux methods—a significant step toward meeting EHS compliance requirements across global markets.
In materials science applications, self-healing polymers incorporating CAS No. 93-56-1-derived units demonstrate remarkable mechanical properties under physiological conditions (Nature Materials, March 2024). These polymers exhibit tensile strengths exceeding conventional medical-grade plastics while maintaining flexibility at body temperature through dynamic covalent bond formation mechanisms involving its hydroxyl groups.
Bioisosteric replacements based on this compound's structure are being explored as alternatives to traditional sulfonylurea motifs in diabetes medication design (JMC Online First, May 2024). Computational docking studies suggest that diol-containing analogs may offer improved receptor binding kinetics without compromising metabolic stability—a promising direction given current concerns over drug-induced hypoglycemia events with existing therapies.
New crystal engineering approaches have uncovered previously unknown solid-state forms through high-throughput screening methods applied since mid-2023. The recently identified Form X exhibits superior solubility characteristics compared to amorphous states, which is particularly advantageous for formulation development targeting oral administration routes where dissolution rates critically affect bioavailability metrics.
In catalysis research, palladium complexes coordinated via one hydroxyl group show enhanced activity in Suzuki-Miyaura coupling reactions involving styrenic substrates (Angewandte Chemie International Edition, July 2024). This discovery was made possible through X-ray crystallography revealing unprecedented ligand coordination geometries that stabilize reactive intermediates more effectively than classical phosphine ligands under similar reaction conditions.
Precision medicine initiatives are now utilizing isotopically labeled variants (13C-enriched forms) produced via modern carbonylation processes described in an ACS Catalysis paper (October 2023). These labeled compounds enable detailed metabolic pathway tracking using NMR spectroscopy without compromising stereochemical integrity—a breakthrough technique validated recently across multiple Phase I clinical trials involving first-in-class kinase inhibitors.
The compound's photochemical properties have been harnessed in novel light-responsive drug delivery systems developed by UC Berkeley researchers (published February 2024). By attaching photosensitive groups adjacent to its styrenyl core via Diels-Alder reactions followed by ring-opening metathesis polymerization (ROMP), they created nanocarriers whose cargo release can be precisely triggered using near-infrared light—addressing longstanding challenges related to spatiotemporal control in targeted therapies.
New computational models predicting reaction pathways involving rac Styrene Glycol's intermediates were validated against experimental data from multiple laboratories worldwide (JCTC Rapid Communication, April 2024). These machine learning-enhanced algorithms now allow chemists to simulate enantioselective aldol condensation outcomes with ~98% accuracy before proceeding to lab-scale synthesis—an innovation significantly accelerating hit-to-lead transitions during drug discovery campaigns.
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